2-[2-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy]-N-(4-methylphenyl)acetamide
Overview
Description
2-[2-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenoxy group, and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-[2-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy]-N-(4-methylphenyl)acetamide involves multiple steps, typically starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of ethyl acetoacetate with thiourea under acidic conditions to form the thiazolidinone intermediate. The next step involves the condensation of this intermediate with 2-hydroxy-6-methoxybenzaldehyde to form the methoxyphenoxy derivative. Finally, the acetamide group is introduced through the reaction with 4-methylaniline under appropriate conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and the application of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
2-[2-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines under appropriate conditions, leading to the formation of various derivatives.
Condensation: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can be further utilized for various applications in research and industry.
Scientific Research Applications
Chemistry: This compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand its therapeutic potential.
Industry: The compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy]-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The thiazolidinone ring may play a crucial role in binding to these targets, while the methoxyphenoxy and acetamide groups contribute to the overall binding affinity and specificity. Further studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
When compared to other similar compounds, 2-[2-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy]-N-(4-methylphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
Thiazolidinone derivatives: These compounds share the thiazolidinone ring but may differ in other substituents, leading to variations in their chemical and biological properties.
Methoxyphenoxy derivatives: Compounds with the methoxyphenoxy group may exhibit similar reactivity but differ in their overall structure and applications.
Acetamide derivatives: These compounds contain the acetamide group and may have similar pharmacological activities but differ in their specific targets and mechanisms of action.
Properties
IUPAC Name |
2-[2-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy]-N-(4-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-4-24-21(26)18(30-22(24)27)12-15-6-5-7-17(28-3)20(15)29-13-19(25)23-16-10-8-14(2)9-11-16/h5-12H,4,13H2,1-3H3,(H,23,25)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKXNXCFUKWDSU-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)OCC(=O)NC3=CC=C(C=C3)C)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OCC(=O)NC3=CC=C(C=C3)C)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.